molecular formula C12H15IO2 B1629421 Methyl 3-tert-butyl-5-iodobenzoate CAS No. 217476-42-1

Methyl 3-tert-butyl-5-iodobenzoate

Cat. No.: B1629421
CAS No.: 217476-42-1
M. Wt: 318.15 g/mol
InChI Key: AKVWEKRGYNHWSW-UHFFFAOYSA-N
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Description

Methyl 3-tert-butyl-5-iodobenzoate is an organic compound with the molecular formula C12H15IO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a tert-butyl group and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-tert-butyl-5-iodobenzoate typically involves the esterification of 3-tert-butyl-5-iodobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-tert-butyl-5-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The tert-butyl group can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products:

    Substitution: Products include azides, nitriles, and other substituted benzoates.

    Oxidation: Products include tert-butyl alcohol or tert-butyl ketone derivatives.

    Reduction: Products include the corresponding alcohols.

Scientific Research Applications

Methyl 3-tert-butyl-5-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-tert-butyl-5-iodobenzoate involves its interaction with various molecular targets. For example, in nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In oxidation reactions, the tert-butyl group undergoes transformation to form alcohols or ketones through the action of oxidizing agents.

Comparison with Similar Compounds

    Methyl 3-tert-butyl-4-iodobenzoate: Similar structure but with the iodine atom at a different position.

    Methyl 3-tert-butyl-5-bromobenzoate: Similar structure but with a bromine atom instead of iodine.

    Methyl 3-tert-butyl-5-chlorobenzoate: Similar structure but with a chlorine atom instead of iodine.

Uniqueness: Methyl 3-tert-butyl-5-iodobenzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine or chlorine analogs. The iodine atom is a better leaving group, making the compound more reactive in nucleophilic substitution reactions.

Properties

IUPAC Name

methyl 3-tert-butyl-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IO2/c1-12(2,3)9-5-8(11(14)15-4)6-10(13)7-9/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVWEKRGYNHWSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646941
Record name Methyl 3-tert-butyl-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217476-42-1
Record name Methyl 3-tert-butyl-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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